molecular formula C11H24O6 B3056951 3,6,9,12-Tetraoxapentadecane-1,14-diol CAS No. 75506-76-2

3,6,9,12-Tetraoxapentadecane-1,14-diol

Cat. No.: B3056951
CAS No.: 75506-76-2
M. Wt: 252.3 g/mol
InChI Key: BTPCQZFDZVPXTF-UHFFFAOYSA-N
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Description

Overview of Polyether Diols in Contemporary Organic and Materials Science

Polyether diols are organic compounds characterized by a backbone containing multiple ether linkages and hydroxyl (-OH) groups at the termini. wikipedia.org These diols are fundamental building blocks in polymer chemistry, most notably in the synthesis of polyurethanes. researchgate.nettri-iso.com The high mobility of the polyether chain, resulting from free rotation around the carbon-carbon and carbon-oxygen single bonds, imparts flexibility and a low glass transition temperature to the resulting polymers. researchgate.net

In materials science, polyether diols are valued for their ability to confer specific properties to polymers. For instance, polyether-based polyurethanes demonstrate enhanced hydrolytic stability and good resistance to weak acids and bases. tri-iso.comtri-iso.com The choice of initiator for the polymerization of polyether diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol, can influence the reactivity and functionality of the final polyol. sabtechmachine.com Furthermore, the incorporation of ethylene oxide can increase the hydrophilicity of the resulting polyurethane. tri-iso.comtri-iso.com The versatility of polyether diols has led to their use in a wide array of applications, including foams, elastomers, adhesives, and coatings. tri-iso.comsabtechmachine.com

Recent research has also focused on the development of biobased polyether polyols, driven by growing environmental concerns. researchgate.net These efforts aim to synthesize polyethers from renewable resources, such as vegetable oils and biomass, to create more sustainable materials for the polyurethane industry. wikipedia.orgresearchgate.net

Structural Classification and IUPAC Nomenclature of 3,6,9,12-Tetraoxapentadecane-1,14-diol within Oligoether Systems

This compound is classified as an oligoether diol. The term "oligoether" signifies a molecule with a short chain of repeating ether units. Specifically, this compound is a higher-order ethylene glycol oligomer.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. matrix-fine-chemicals.com It is also commonly known by other names, including Pentaethylene glycol. matrix-fine-chemicals.com The structure consists of a fifteen-carbon chain with oxygen atoms at the 3rd, 6th, 9th, and 12th positions, and hydroxyl groups at both ends (positions 1 and 14).

Physicochemical Properties of this compound
PropertyValueReference
CAS Number4792-15-8 matrix-fine-chemicals.comapolloscientific.co.ukbldpharm.com
Molecular FormulaC10H22O6 matrix-fine-chemicals.com
Molecular Weight238.28 g/mol matrix-fine-chemicals.com
Density1.126 g/mL at 25 °C
Melting Point-8.6 °C
Boiling Point184 °C at 2 mmHg
Flash Point>230 °F
SolubilityMiscible with water
Refractive Indexn20/D 1.462

Historical Development and Evolution of Research on Polyether Diols

The study of polyethers and their diol derivatives is intrinsically linked to the broader history of polymer science. Early work in the 1930s by Carothers and Hill on polyesters laid the groundwork for understanding polycondensation reactions, which are relevant to the synthesis of some polyethers. A significant advancement in the field was the development of processes for the continuous polymerization of polyesters, which influenced the production of related polymers.

During World War II, the importance of polyesters grew, particularly in the creation of composite materials. In the post-war era, research into polyether-based fibers began to dominate the market for elastomeric fibers. The ability to create block copolymers by incorporating polyether segments, such as polyethylene (B3416737) glycol, into polyester (B1180765) chains was a key discovery that led to materials with improved elastic properties.

The synthesis of polyether diols has traditionally involved the addition polymerization of epoxides. itu.edu.tr The most commercially significant polyethers have been polypropylene (B1209903) glycol and polytetramethylene glycol. itu.edu.tr The methods for producing these diols have been refined over time, with a focus on controlling the molecular weight and hydroxyl value to tailor the properties of the final product. sabtechmachine.com

Significance and Broader Implications of Academic Investigations into this compound

Academic investigations into this compound and related oligoether diols are driven by their potential to create novel materials with precisely controlled properties. The defined chain length and specific placement of ether linkages and hydroxyl groups in this molecule make it an ideal model compound for studying structure-property relationships in polymers.

Research has shown that oligoether side chains can enhance the doping stability of conjugated polymers and improve charge transport, which is significant for applications in electronics. nih.gov Furthermore, the length of oligoether side chains has been found to impact the thermoelectric and mechanical properties of polythiophenes, with shorter chains leading to a higher degree of order and improved performance. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O6/c1-11(13)10-17-9-8-16-7-6-15-5-4-14-3-2-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCQZFDZVPXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506657
Record name 3,6,9,12-Tetraoxapentadecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75506-76-2
Record name 3,6,9,12-Tetraoxapentadecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,6,9,12 Tetraoxapentadecane 1,14 Diol

Established Synthetic Pathways for the Diol Backbone

The synthesis of the 3,6,9,12-Tetraoxapentadecane-1,14-diol backbone, an asymmetrical oligoethylene glycol derivative, requires strategic approaches to control the regioselective formation of ether linkages. Established methods primarily rely on etherification reactions and multistep sequences involving the use of protecting groups.

Etherification Reactions: Mechanistic Considerations and Optimization

The Williamson ether synthesis is a fundamental and widely employed method for constructing the ether linkages in the backbone of this compound. nih.govrsc.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target diol, this typically involves the reaction of a monoprotected triethylene glycol with a deprotonated 1,2-propanediol derivative.

The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion attacks the carbon atom bearing the leaving group (typically a halide or a sulfonate ester) in a single concerted step. rsc.org For optimal yields and to minimize side reactions, such as elimination, primary alkyl halides are preferred. rsc.org Steric hindrance around the reactive centers can significantly impact the reaction rate and outcome. chemicalbook.com

Optimization of the Williamson ether synthesis for this specific target involves careful selection of the base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to ensure complete deprotonation of the alcohol to form the nucleophilic alkoxide. nih.gov Aprotic polar solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are often employed to solvate the cation and enhance the nucleophilicity of the alkoxide.

A key challenge in synthesizing the asymmetric this compound is achieving regioselectivity in the reaction between the triethylene glycol unit and the propylene (B89431) glycol unit. The reaction of an activated triethylene glycol with 1,2-propanediol can potentially yield two isomers. To favor the formation of the desired secondary alcohol, the reaction can be directed by using a starting material where the primary hydroxyl of the propylene glycol moiety is selectively protected.

Diol Formation through Multistep Synthetic Sequences

Due to the asymmetrical nature of this compound, its synthesis necessitates a multistep approach. A common strategy involves the sequential addition of ethylene (B1197577) oxide units followed by the introduction of the terminal propan-2-ol moiety.

A plausible synthetic route begins with a monoprotected ethylene glycol derivative. This starting material can then be subjected to a series of Williamson ether syntheses with a suitably protected diethylene glycol derivative to build the tetraethylene glycol core. A solid-phase stepwise synthesis approach has also been developed for the controlled synthesis of polyethylene (B3416737) glycols, which could be adapted for this purpose. nih.govnih.gov This method involves attaching a starting alcohol to a solid support, followed by iterative cycles of deprotonation, coupling with a protected ethylene glycol monomer, and deprotection. nih.gov

The final step in constructing the backbone involves the reaction of the elongated, monoprotected tetraethylene glycol with a propylene oxide equivalent. The reaction of a terminal alkoxide with propylene oxide typically results in the ring-opening of the epoxide, leading to the formation of a secondary alcohol. The regioselectivity of this ring-opening is influenced by the reaction conditions (acidic or basic catalysis). Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, which in the case of propylene oxide is the terminal CH2 group, leading to the desired 1-substituted propan-2-ol structure.

Derivatization Strategies and Functionalization of this compound

The terminal hydroxyl groups of this compound serve as versatile handles for a wide array of chemical modifications. These derivatization strategies enable the introduction of various functional moieties, thereby tailoring the physicochemical properties of the molecule for specific applications.

Selective Functional Group Interconversions at Terminal Hydroxyls

The primary and secondary hydroxyl groups of the diol can be selectively converted into other functional groups through well-established organic transformations. For instance, oxidation of the primary hydroxyl group can yield an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Conversely, the secondary hydroxyl group can be oxidized to a ketone.

Esterification and etherification are common reactions to modify the terminal hydroxyls. For example, the diol can be acylated to form esters such as the diacetate or dibenzoate derivatives. nih.govnih.gov

Introduction of Diverse Chemical Moieties (e.g., sulfonate, halogen, amine, thiol)

A variety of chemical moieties can be introduced at the terminal positions of the diol, significantly expanding its chemical utility.

Sulfonates: The hydroxyl groups can be readily converted to sulfonate esters, such as tosylates or mesylates, by reacting the diol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

Halogens: The diol can be converted to the corresponding dihalide through reaction with various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the dichloro and dibromo derivatives, respectively. The direct hydrolysis of vicinal dihalides to glycols is also a known transformation. google.com

Amines: Primary amines can be introduced by first converting the hydroxyl groups into good leaving groups (e.g., tosylates or halides) and then employing methods such as the Gabriel synthesis. nrochemistry.comwikipedia.orgmasterorganicchemistry.com The Gabriel synthesis involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it avoids the over-alkylation often observed in the direct reaction of alkyl halides with ammonia. byjus.com

Thiols: The synthesis of dithiols from the corresponding diol can be achieved through a two-step process. First, the hydroxyl groups are converted to a suitable leaving group, such as a tosylate. Subsequent reaction with a thiolating agent, like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, yields the dithiol. An alternative method involves the thioacetate (B1230152) route, where the tosylate is reacted with potassium thioacetate, followed by hydrolysis to give the thiol.

Below is an interactive data table summarizing various derivatization reactions of diols.

Starting MaterialReagent(s)Product Functional Group
DiolTsCl, PyridineDisulfonate (Tosylate)
DiolSOCl₂Dichloride
Diol1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C or LiAlH₄Diamine
Diol1. TsCl, Pyridine; 2. KSAc; 3. H₃O⁺Dithiol
DiolAcetic Anhydride, PyridineDiacetate

Protecting Group Chemistry in Targeted Derivatization

Protecting group chemistry is indispensable for achieving selective functionalization of the two distinct hydroxyl groups in this compound. researchgate.net By temporarily masking one of the hydroxyl groups, chemical transformations can be directed to the other, enabling the synthesis of asymmetrically functionalized derivatives.

The choice of protecting group is crucial and depends on its stability under the reaction conditions of the subsequent steps and the ease of its selective removal. For the primary hydroxyl group, bulky protecting groups such as trityl (Tr) or tert-butyldimethylsilyl (TBDMS) are often employed due to their preference for less sterically hindered alcohols. The secondary hydroxyl group can then be modified, followed by the deprotection of the primary alcohol.

Conversely, to selectively react the primary hydroxyl group, one could potentially exploit the greater reactivity of the primary hydroxyl under certain conditions or employ a protecting group strategy that favors the secondary alcohol. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful for the stepwise functionalization of the diol. researchgate.net For example, a silyl (B83357) ether protecting one hydroxyl group can be cleaved with fluoride (B91410) ions, while a benzyl (B1604629) ether protecting the other can be removed by hydrogenolysis.

The following table lists common protecting groups for alcohols and their typical deprotection conditions.

Protecting GroupAbbreviationDeprotection Conditions
tert-ButyldimethylsilylTBDMSF⁻ (e.g., TBAF), H⁺
Trityl (triphenylmethyl)TrMild H⁺
BenzylBnH₂, Pd/C
AcetylAcBase (e.g., K₂CO₃, MeOH), Acid
TetrahydropyranylTHPH⁺

Synthesis of Structural Analogs and Homologs

The modification of the basic this compound structure allows for the creation of derivatives with altered solubility, reactivity, and conformational characteristics.

Alkylated and Arylated Polyether Diol Derivatives

Alkylation and arylation of the terminal hydroxyl groups of polyether diols are fundamental transformations for modifying their properties. The Williamson ether synthesis is a classic and highly effective method for achieving O-alkylation. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the terminal alcohol functionalities by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. jk-sci.comorganic-synthesis.com This alkoxide then displaces a halide from a primary alkyl halide to form the ether linkage. wikipedia.orgbyjus.com

The general reaction can be summarized as: Step 1 (Deprotonation): HO-(PEG)-OH + 2 NaH → Na⁺⁻O-(PEG)-O⁻Na⁺ + 2 H₂ Step 2 (Substitution): Na⁺⁻O-(PEG)-O⁻Na⁺ + 2 R-X → R-O-(PEG)-O-R + 2 NaX

Due to the SN2 mechanism, this method is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination reactions. wikipedia.orgmasterorganicchemistry.com A variety of alkyl groups can be introduced, allowing for precise tuning of the diol's hydrophobicity. While aryl ethers can also be synthesized, the reaction of phenoxides with unactivated aryl halides is generally not feasible via this method and may require copper catalysis (Ullmann condensation) or the use of aryl halides activated with electron-withdrawing groups. jk-sci.com

Reactant 1 (Diol)Reactant 2 (Alkylating Agent)BaseSolventProduct
This compoundMethyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)1,14-Dimethoxy-3,6,9,12-tetraoxapentadecane
This compoundEthyl BromidePotassium Hydride (KH)Dimethylformamide (DMF)1,14-Diethoxy-3,6,9,12-tetraoxapentadecane
This compoundBenzyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)1,14-Dibenzyloxy-3,6,9,12-tetraoxapentadecane

Longer-Chain Polyether Diols and Oligoethylene Glycol Homologs

The synthesis of precisely defined, longer-chain polyether diols, or monodisperse oligo(ethylene glycols) (OEGs), is critical for applications where polymer length uniformity is paramount. Stepwise synthetic strategies, often employing a reiterative Williamson ether synthesis, are utilized to build these chains one monomer unit at a time. nih.govresearchgate.net This approach avoids the statistical chain length distribution characteristic of conventional polymerization.

A common strategy involves using a protected tetraethylene glycol monomer, for example, one end protected with a dimethoxytrityl (DMT) group and the other activated as a tosylate. researchgate.net The synthesis can be performed on a solid support, which simplifies the purification process by allowing reagents and by-products to be washed away after each step. researchgate.net A concise synthesis of PEG chains with up to 29 ethyleneoxy units has been successfully demonstrated using such methods. acs.org Challenges in synthesizing even longer chains include potentially lower reaction efficiency and difficulties in separating PEGs of different lengths. nih.gov

MethodologyKey FeaturesExample MonomerAchieved Chain Length
Solid-Phase Stepwise SynthesisChromatography-free, simplified purificationDMT-O-(CH₂CH₂O)₄-OTsUp to 12 EG units
Solution-Phase Stepwise SynthesisDefined molecular weight products, avoids polydispersityProtected EG unitsUp to 29 EG units acs.org

Unsaturated Polyether Diol Synthesis

Introducing unsaturation into the polyether diol backbone creates reactive sites for subsequent cross-linking or polymerization, which is essential for forming hydrogels and other polymeric networks. A primary method for this is the polycondensation reaction between a diol, such as this compound, and an unsaturated dicarboxylic acid or its more reactive derivative, like an acyl chloride. researchgate.netnih.govnih.govbohrium.com

For instance, reacting the diol with fumaryl (B14642384) chloride in an inert solvent results in the formation of a linear polyester (B1180765) with repeating fumarate (B1241708) units, incorporating carbon-carbon double bonds into the polymer chain. researchgate.net The properties of the resulting unsaturated polymer can be tailored by the choice of the diol and the unsaturated comonomer. researchgate.net

Diol ComponentUnsaturated ComponentReaction TypeResulting Polymer Type
This compoundFumaryl ChloridePolycondensationUnsaturated Polyester
This compoundMaleic AnhydridePolycondensationUnsaturated Polyester
This compoundItaconic AcidPolycondensationUnsaturated Polyester

Heteroatom-Substituted Polyether Diols (e.g., Thioether Analogs)

Replacing oxygen atoms with other heteroatoms, such as sulfur, significantly alters the chemical properties of the polyether diol. Thioether analogs exhibit different bond angles, polarity, and susceptibility to oxidation compared to their ether counterparts. The synthesis of α,ω-dithiols of poly(ethylene glycol) is a common route to introduce sulfur. researchgate.net

A typical synthetic pathway involves a two-step process:

Activation: The terminal hydroxyl groups of the diol are converted into good leaving groups, often tosylates, by reacting with p-toluenesulfonyl chloride. mdpi.com

Substitution: The tosylated intermediate undergoes nucleophilic substitution with a sulfur-containing nucleophile. Reaction with sodium hydrosulfide directly yields the thiol. mdpi.commdpi.com Alternatively, reaction with potassium thioacetate followed by hydrolysis provides a milder route to the desired dithiol. nih.gov

Another strategy involves the esterification of the terminal hydroxyl groups with mercapto-acids, such as 3-mercaptopropionic acid. researchgate.netnih.gov Furthermore, poly(thioether ester)s can be synthesized via the step-growth polyaddition of dithiols and diacrylates through a thiol-Michael addition reaction. nih.govresearchgate.net

Starting MaterialReagentsIntermediateFinal Product
PEG-Diol1) p-Toluenesulfonyl chloride 2) Sodium hydrosulfidePEG-DitosylatePEG-Dithiol mdpi.com
PEG-Diol1) Mesyl chloride 2) Potassium thioacetate 3) LAHPEG-DimesylatePEG-Dithiol nih.gov
PEG-DiolS-Mmt-3-mercaptopropionic acid, DIC, DMAPDi-S-Mmt-PEG-dithiolPEG-dithiol nih.gov

Catalytic Approaches and Green Chemistry in Polyether Diol Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. This includes the use of recoverable catalysts and green solvents to minimize waste and energy consumption. resolvemass.caresearchgate.netresearchgate.netpnas.org

Application of Recoverable and Reusable Catalytic Systems

The synthesis of polyether polyols via the ring-opening polymerization of epoxides has traditionally relied on basic catalysts like potassium hydroxide (B78521) (KOH). google.com However, these homogeneous catalysts are difficult to remove from the final product and can lead to side reactions, such as the formation of monofunctional impurities with terminal unsaturation, especially in the production of high molecular weight polyols. google.commexeo.pl

Double metal cyanide (DMC) catalysts represent a significant advancement in this area. google.commexeo.plnjchm.com DMC catalysts are heterogeneous, highly active systems that offer several advantages:

High Activity: They can be used in very low concentrations (ppm levels), reducing reaction times significantly. mexeo.plnjchm.com

Low Unsaturation: They minimize the side reactions that cause unsaturation, leading to polyols with functionalities closer to their theoretical values. google.commexeo.plpcc.eu

Narrow Molecular Weight Distribution: They allow for the synthesis of polyols with better-defined chain lengths. google.commexeo.pl

Recoverability and Reusability: As solid, heterogeneous catalysts, they can be easily separated from the liquid product by filtration or centrifugation and reused, making the process more cost-effective and sustainable. mdpi.com

The production technology using DMC catalysts is considered a clean, virtually waste-free process as it eliminates the formation of salt by-products that require disposal. pcc.eu Other novel recoverable systems include metal-organic frameworks (MOFs) infused with vanadium, which have shown promise in lab-scale tests for polyether production and maintain activity across multiple cycles. flintbox.com Strong Brønsted acids have also been used as catalysts in polycondensation reactions and can be recovered for reuse via sublimation. nih.gov

Catalyst SystemTypeKey AdvantagesRecovery Method
Potassium Hydroxide (KOH)HomogeneousTraditional, low costDifficult (requires neutralization/purification)
Double Metal Cyanide (DMC)HeterogeneousHigh activity, low unsaturation, narrow MWD, reusable google.commexeo.plCentrifugation / Filtration mdpi.com
Vanadium-infused MOFsHeterogeneousReusable, uses O₂ as a clean oxidant flintbox.comFiltration
Bis(nonafluorobutanesulfonyl)imideHomogeneousHigh activity at low temperatures nih.govSublimation nih.gov

Solvent-Free and Environmentally Benign Synthetic Protocols

The pursuit of sustainable chemical processes has led to the exploration of solvent-free and environmentally benign synthetic methodologies for oligoethylene glycols, including those structurally similar to this compound. These approaches aim to minimize or eliminate the use of hazardous solvents, reduce energy consumption, and utilize renewable catalysts. Research in this area has largely focused on enzymatic catalysis and the use of unconventional reaction media.

A significant advancement in the green synthesis of polyethylene glycol (PEG) derivatives involves the use of enzyme catalysis, which often allows for reactions to proceed under mild, solvent-free conditions. nih.govnih.gov Lipases, in particular, have demonstrated considerable efficacy. For instance, the transesterification of alkyl halo-esters with PEGs has been successfully achieved using Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in the absence of a solvent. nih.gov

One illustrative example of a solvent-less, enzyme-catalyzed approach is the synthesis of thiol-functionalized tetraethylene glycol (TEG), a compound structurally related to this compound. mdpi.com In this process, the transesterification of methyl 3-mercaptopropionate (B1240610) with TEG is catalyzed by CALB in bulk (without solvent). mdpi.com The reaction proceeds in a stepwise manner, initially forming the monothiol, followed by the dithiol. mdpi.com This method is highlighted as a "green" alternative to traditional chemical catalysis which often employs acid catalysts. mdpi.com

The progress of such reactions can be monitored to understand the kinetics and optimize conditions for desired products. For the CALB-catalyzed transesterification of methyl 3-mercaptopropionate with TEG, the formation of TEG-monothiol is rapid, occurring within 15 minutes, while the subsequent conversion to TEG-dithiol takes approximately 8 hours. mdpi.com

Table 1: Research Findings for Solvent-Free Enzymatic Synthesis of Tetraethylene Glycol (TEG) Dithiol

ParameterDetails
Reactants Tetraethylene Glycol (TEG), Methyl 3-mercaptopropionate
Catalyst Candida antarctica Lipase B (CALB)
Reaction Condition Solvent-free (in bulk)
Product Formation Stepwise: TEG-monothiol followed by TEG-dithiol
Reaction Time TEG-monothiol: 15 minutes, TEG-dithiol: 8 hours
Environmental Benefit Avoids the use of acid catalysts and organic solvents
Data sourced from MDPI. mdpi.com

Another environmentally benign approach that minimizes waste is solid-phase synthesis. This technique allows for the stepwise addition of ethylene glycol monomers to a solid support, which simplifies purification as excess reagents and byproducts can be removed by simple washing, thus eliminating the need for chromatography. nih.gov While this method has been demonstrated for the synthesis of PEGs with eight and twelve ethylene glycol units, the principles are applicable to the synthesis of specific oligomers like this compound. nih.gov

Furthermore, polyethylene glycols themselves are recognized as green reaction media. tandfonline.comnsf.govresearchgate.netrsc.orgrsc.org Their properties, such as being non-toxic, biodegradable, and having the ability to dissolve a wide range of reactants, make them a sustainable alternative to volatile organic solvents in various chemical transformations. researchgate.netrsc.org

While direct solvent-free industrial synthesis routes for this compound are not extensively detailed in the reviewed literature, the principles of enzymatic catalysis and solid-phase synthesis represent promising and established green methodologies for the production of oligoethylene glycols.

Advanced Analytical Characterization in 3,6,9,12 Tetraoxapentadecane 1,14 Diol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 3,6,9,12-Tetraoxapentadecane-1,14-diol, providing in-depth information about its atomic and molecular structure, as well as the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the ethylene (B1197577) glycol units typically appear as a complex multiplet or distinct triplets in the range of 3.5 to 3.8 ppm. The protons of the terminal hydroxyl (-OH) groups are also observable, though their chemical shift can vary depending on the solvent, concentration, and temperature. The integration of the peak areas allows for the quantitative determination of the ratio of protons in different chemical environments, confirming the structure of the polyether chain.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms within the repeating ethoxy units and the terminal carbons bearing the hydroxyl groups. The chemical shifts are sensitive to the local electronic environment, allowing for the confirmation of the carbon backbone and the identification of any structural isomers or impurities.

Table 1: Typical NMR Spectral Data for this compound

Nucleus Atom Position Expected Chemical Shift (δ) in ppm Multiplicity
¹HHO-CH ₂-~3.7Triplet
¹H-O-CH ₂-CH ₂-O-~3.6Multiplet
¹H-OH Variable (e.g., 2.0-4.0)Singlet (broad)
¹³CHO-C H₂-~61-
¹³C-O-C H₂-C H₂-O-~70-

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. When coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact molecule can be ionized, typically forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are then detected.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and any fragments. This is crucial for confirming the molecular identity and for identifying and characterizing impurities, such as oligomers with different chain lengths (e.g., triethylene glycol or hexaethylene glycol) or other synthesis-related byproducts. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of ethylene oxide units.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₁H₂₄O₆)

Ion Description Calculated m/z
[M+H]⁺Protonated Molecule253.1646
[M+Na]⁺Sodium Adduct275.1465
[M+K]⁺Potassium Adduct291.1205

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal alcohol groups. A strong band around 1100 cm⁻¹ is characteristic of the C-O-C ether linkages that form the backbone of the molecule. The C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-O-C stretching vibrations are readily observed. Raman spectroscopy can be particularly useful for studying the conformational properties of the polyether chain in different physical states (solid, liquid) or environments.

Table 3: Key Vibrational Bands for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
O-H StretchIR3200-3500Strong, Broad
C-H StretchIR, Raman2850-3000Strong (IR), Medium (Raman)
C-O-C StretchIR, Raman1050-1150Strong (IR), Strong (Raman)
C-O Stretch (Alcohol)IR1000-1080Strong

Advanced Characterization for Supramolecular Assemblies and Material Properties of this compound

The unique molecular structure of this compound, featuring a flexible polyether chain and terminal hydroxyl groups, makes it a versatile building block for the construction of complex supramolecular assemblies and advanced materials. The arrangement of these molecules into ordered structures and the thermal properties of the resulting materials are critical for their application. Advanced analytical techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are indispensable for elucidating these characteristics.

X-ray Diffraction (XRD) for Crystalline Architectures

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. In the context of this compound, XRD is crucial for understanding how individual molecules self-assemble into larger, ordered supramolecular structures. The flexible ether linkages and terminal hydroxyl groups of oligo(ethylene glycol) derivatives, such as the title compound, allow for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions, which drive the formation of crystalline architectures.

Research on closely related oligo(ethylene glycol) derivatives has demonstrated their capacity to form intricate crystalline networks. For instance, studies on triethylene glycol derivatives have revealed the formation of complex three-dimensional networks stabilized by multiple C-H···O hydrogen bonds. tandfonline.com In one such case, the conformation of the molecule was influenced by intramolecular interactions, leading to a specific sigmoid shape that facilitates the packing into a larger 3D structure. tandfonline.com

Furthermore, the interaction of oligo(ethylene glycols) with metal ions can lead to the formation of crystalline coordination polymers. For example, the complex of triethylene glycol with calcium chloride, [Ca(triethylene glycol)2]Cl2·4H2O, has been characterized by single-crystal XRD. researchgate.net The analysis showed that the calcium ion is coordinated by the oxygen atoms of two triethylene glycol molecules, with the hydroxyl and ether oxygens participating in the coordination sphere. researchgate.net This results in a well-defined three-dimensional network held together by both coordination bonds and hydrogen bonding with water molecules and chloride ions. researchgate.net Such studies provide a model for how this compound, with its similar array of ether and hydroxyl functionalities, can form crystalline supramolecular assemblies with metal salts and other guest molecules.

The ability of oligo(ethylene glycols) to form inclusion complexes with host molecules like α-cyclodextrin further illustrates their propensity for creating ordered crystalline structures. The resulting inclusion complexes can self-assemble into crystalline nanoplatelets with well-defined geometries. mdpi.com Wide-angle X-ray scattering (WAXS), a technique similar to XRD, has been used to confirm the crystalline packing within these supramolecular assemblies. mdpi.com

Compound/ComplexKey Structural Features from XRDIntermolecular InteractionsResulting Architecture
Triethylene glycol bistosylateSigmoid conformationIntramolecular C-H···π and intermolecular C-H···O hydrogen bonds3D network structure
[Ca(triethylene glycol)2]Cl2·4H2O8-coordinate dodecahedral Ca2+Ca-O coordination bonds, hydrogen bonding3D network
α-CD and PPO-b-PEO-b-PPO inclusion complexCrystalline lattice packingsHost-guest interactions, crystallization of inclusion complexesGeometrical nanoplatelets

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

The thermal properties of materials derived from this compound are critical for determining their stability and potential applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating this thermal behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine key thermal transitions such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). For materials incorporating this compound, which is a type of polyethylene (B3416737) glycol (PEG), these transitions are indicative of the material's physical state and structural organization.

Studies on various PEGs show a clear dependence of thermal properties on molecular weight. For instance, the melting temperature and enthalpy of fusion of PEGs increase with molecular weight. DSC analysis of PEG-based materials can reveal the influence of chemical modifications or the incorporation of other substances on these thermal transitions. For example, the formation of copolymers or blends can alter the melting and crystallization behavior, which is readily quantifiable by DSC. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is primarily used to assess the thermal stability and decomposition profile of materials. For polymers and supramolecular assemblies based on this compound, TGA can determine the temperature at which degradation begins, the rate of mass loss, and the composition of the final residue.

Research on the thermal stability of PEGs has shown that their decomposition typically occurs at elevated temperatures. TGA of metal complexes incorporating oligo(ethylene glycol)-type ligands can reveal multi-step decomposition processes, often involving the initial loss of solvent molecules followed by the degradation of the organic ligand at higher temperatures. researchgate.net The kinetic parameters of these decomposition steps can also be calculated from TGA data, providing deeper insights into the thermal degradation mechanism. ijmra.us

The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of materials. For example, in the study of transition metal complexes, DSC can identify endothermic or exothermic events associated with melting, crystallization, or decomposition, while TGA quantifies the corresponding mass loss. orientjchem.orgyoutube.com

Material SystemAnalytical TechniqueKey Findings
Polyethylene Glycols (various MW)DSCMelting temperature and enthalpy of fusion increase with molecular weight.
Polyethylene Glycols (various MW)TGADecomposition temperatures are generally high, indicating good thermal stability.
Transition Metal Complexes with Organic LigandsDSC/TGAMulti-step decomposition processes, allowing for the determination of thermal stability and composition.
Polymer Blends (e.g., PHB/PEG)DSCChanges in melting temperature and crystallinity upon blending.

Theoretical and Computational Investigations of 3,6,9,12 Tetraoxapentadecane 1,14 Diol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the fundamental properties of molecules. For 3,6,9,12-Tetraoxapentadecane-1,14-diol and its analogs, these calculations provide insights into their geometric and electronic structures, conformational preferences, and spectroscopic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pennylane.ai For polyethers like this compound, this is essential for understanding their three-dimensional structure. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p). rsc.org These calculations reveal that the geometry of the polyether chain is heavily influenced by the torsional angles around the C-C and C-O bonds.

The electronic structure analysis, derived from the optimized geometry, provides information about the distribution of electrons within the molecule. This includes parameters such as atomic charges, which are crucial for understanding intermolecular interactions. rsc.org For polyether diols, the oxygen atoms in the ether linkages and the terminal hydroxyl groups are regions of high electron density, making them susceptible to interactions with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined, which are key to understanding the molecule's reactivity.

A study on a graphene oxide-based poly(ethylene glycol) nanocomposite utilized DFT simulations to determine the stable configuration of the PEGylated system. nih.gov The most stable configuration showed that PEG interacts with graphene oxide through hydrogen bonding of the oxygen atom on the hydroxyl group of PEG with the hydrogen atom of the carboxylic group on GO, with a binding energy of -25.67 kcal/mol at a distance of 1.62 Å. nih.gov

Table 1: Calculated Electronic Properties of a Model Polyether Diol

Property Value Method
Dipole Moment 2.5 D DFT/B3LYP/6-31G*
HOMO Energy -7.2 eV DFT/B3LYP/6-31G*
LUMO Energy 1.5 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 8.7 eV DFT/B3LYP/6-31G*

Note: The data in this table is representative and based on typical values for similar short-chain polyethylene (B3416737) glycols found in computational chemistry literature.

Due to the flexibility of the polyether chain, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these, which correspond to energy minima on the potential energy surface. The relative stability of different conformers, such as gauche and anti-arrangements around the C-C and C-O bonds, is a key focus. For ethylene (B1197577) glycol, the simplest diol, the gauche conformation is stabilized by an intramolecular hydrogen bond. youtube.com In longer polyether chains, a helical conformation is often favored in the gas phase and in nonpolar solvents.

Computational studies have shown that the energy differences between various conformers can be small, leading to a dynamic equilibrium of structures at room temperature. The identification of these low-energy conformers is crucial for understanding the molecule's behavior in different environments. For instance, the presence of intramolecular hydrogen bonding between the terminal hydroxyl groups and the ether oxygens can significantly stabilize certain folded conformations.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. uncw.edu For polyethers, the chemical shifts are sensitive to the local conformation of the chain. By calculating the chemical shifts for different low-energy conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimentally observed spectrum can be obtained. uncw.edu

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. These calculations not only help in the assignment of experimental spectra but also confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net The vibrational modes of polyethers include C-H stretching, C-O-C stretching, and various bending and torsional modes, which are sensitive to the molecular conformation.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Model Polyether Diol

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
HO-C H₂- 61.5 61.2
-O-C H₂-CH₂-O- 70.8 70.5
-CH₂-C H₂-O- 72.9 72.6

Note: The data in this table is representative and based on typical values for similar short-chain polyethylene glycols found in computational chemistry literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes that occur over time. For this compound, MD simulations are used to investigate intermolecular interactions, self-assembly, and the influence of the solvent on its behavior. These simulations often employ force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field). rsc.orgnih.gov

MD simulations can reveal how individual molecules of this compound interact with each other. A key interaction is hydrogen bonding, which can occur between the terminal hydroxyl groups of different molecules or between a hydroxyl group of one molecule and an ether oxygen of another. These intermolecular hydrogen bonds play a crucial role in the liquid structure and properties of the compound.

The self-assembly of these molecules, for example, into monolayers on surfaces or into aggregates in solution, can also be studied. A comparative study on the self-assembly of oligo(ethylene glycol)-terminated alkanethiols on gold surfaces showed that intermolecular hydrogen bonding and dipole-dipole interactions can be used to control the conformation and order of the OEG portion. acs.orgacs.org Specifically, lateral hydrogen bonding was found to stabilize the all-trans conformation of the EG4 tails in self-assembled monolayers. acs.orgacs.org

The conformation and dynamics of this compound are highly dependent on the solvent environment. MD simulations are an ideal tool to investigate these solvent effects. In aqueous solutions, the formation of hydrogen bonds between the polyether and water molecules is a dominant factor. Water can act as both a hydrogen bond donor and acceptor to the ether oxygens and hydroxyl groups of the polyether diol.

Simulations have shown that in water, the polyether chain tends to be more extended compared to its conformation in nonpolar solvents, where intramolecular interactions are more dominant. The dynamics of the chain, such as the rate of conformational transitions, are also influenced by the viscosity of the solvent and the strength of the solvent-solute interactions. A study on ethylene glycol in the liquid state using ab initio molecular dynamics simulations highlighted the importance of intermolecular hydrogen bonding over intramolecular interactions in determining the conformation. nih.gov The study found that the central OCCO linkage adopts both gauche and trans geometries in the liquid state, in contrast to the gas phase where only the gauche conformer is observed. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Polyethylene glycol (PEG)
Graphene oxide

Computational Modeling of Intermolecular Interactions and Recognition

The flexible nature of this compound, an oligoethylene glycol, allows it to adopt various conformations, which is crucial for its ability to interact with other molecules. Computational modeling provides deep insights into these interactions, which are fundamental to understanding its chemical behavior and potential applications.

Computational chemistry is a powerful tool for studying the non-covalent interactions between a "host" molecule, such as this compound, and a "guest" molecule. These studies can predict the strength of the interaction and the most likely binding sites.

The interaction energy is a key parameter in host-guest chemistry. It is the difference between the energy of the host-guest complex and the energies of the individual host and guest molecules. A negative interaction energy indicates a stable complex. Molecular docking simulations are frequently employed to predict the binding poses of a guest molecule within a host. These simulations can reveal the specific amino acid residues involved in the interaction and the nature of these interactions. researchgate.net

For oligoethylene glycol derivatives, it has been shown that both the hydrophobicity of terminal groups and the molecular configuration influence their thermo-responsive properties. nih.govrsc.org Molecular dynamics simulations have revealed that variations in molecular configuration can affect the accessibility of these terminal groups. nih.govrsc.org In the context of host-guest interactions, studies on similar poly(oligoethylene glycol acrylate)s have demonstrated that the structure of the polymer can influence supramolecular association and phase transition. nih.gov Specifically, oligoethylene glycol side chains have been found to lead to weaker host-guest complexation. nih.gov

The binding of guest molecules can be influenced by environmental factors. For instance, the interaction between ethylene glycol and myoglobin (B1173299) is temperature-dependent. nih.gov At higher temperatures, where hydrophobic patches of the protein are more exposed, ethylene glycol can interact more directly. nih.gov Computational studies, such as molecular docking, can identify the binding pockets on a protein for a ligand and show that interactions can occur through van der Waals forces and hydrogen bonding. nih.gov

The table below presents hypothetical interaction energies for this compound with various guest molecules, illustrating the range of potential binding affinities.

Guest MoleculePredicted Interaction Energy (kcal/mol)Primary Interaction Type
Sodium Ion (Na⁺)-25.8Ion-Dipole
Urea-12.3Hydrogen Bonding
Benzene-5.7van der Waals
Water-8.9Hydrogen Bonding

Note: The data in this table is illustrative and intended to represent the types of results obtained from computational modeling.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of molecules based on their chemical structure. mdpi.com This approach establishes a mathematical relationship between the molecular structure and a specific property of interest. researchgate.netresearchgate.net

For polyether systems, QSPR models can predict a wide range of properties. These models require molecular descriptors, which are numerical representations of the molecule's structure. Common descriptors include molecular weight, volume, radius of gyration, density, number of rotatable bonds, and the number of hydrogen-bond donors and acceptors. nih.gov

A study on predicting drug solubility in polyethylene glycol (PEG) 400/water mixtures developed a QSPR model using descriptors such as molecular weight, volume, and the number of hydrogen bond donors/acceptors. nih.gov The resulting models showed a good correlation coefficient and were able to predict the solubility of a test set of compounds with reasonable accuracy. nih.gov

Another application of QSPR in the context of polymeric systems is the prediction of drug loading capacity in polymeric micelles. nih.govplos.org By using genetic function approximation, QSPR models have been developed that can simulate the relationship between the microstructure of the polymer and its drug loading capacity. nih.govplos.org

The development of robust QSPR models relies on the quality and diversity of the dataset used for training and validation. researchgate.netplos.org The predictive power of these models can be enhanced by advances in computational methodologies and the increasing availability of experimental data. researchgate.net

The following table lists some common molecular descriptors used in QSPR modeling of polyether systems and the properties they can help predict.

Molecular DescriptorPredicted Property
Molecular WeightSolubility, Viscosity
Number of Ether LinkagesHydrophilicity, Complexation Ability
Number of Hydroxyl GroupsHydrogen Bonding Capacity, Solubility in Polar Solvents
Molecular VolumeDensity, Refractive Index
Topological DescriptorsGlass Transition Temperature, Boiling Point

Research on Polymeric and Advanced Materials Incorporating 3,6,9,12 Tetraoxapentadecane 1,14 Diol

Polymerization Strategies Utilizing the Diol Functionality

The presence of hydroxyl groups at both ends of the 3,6,9,12-Tetraoxapentadecane-1,14-diol molecule allows it to be readily incorporated into polymers through step-growth polymerization mechanisms. These strategies are versatile, enabling the synthesis of a wide array of polymer structures with tailored properties.

Polycondensation Reactions for Linear and Branched Polymers

Polycondensation is a primary method for synthesizing polymers from this compound. This process involves the reaction of the diol with difunctional or polyfunctional monomers, such as dicarboxylic acids or their derivatives, to form polyesters or polyethers, with the elimination of a small molecule like water. nih.govepo.org

Linear Polymers: The reaction of this compound with a dicarboxylic acid, such as adipic acid or terephthalic acid, in the presence of a suitable catalyst, yields linear polyesters. researchgate.netjku.at The properties of these polyesters, including their melting point, crystallinity, and mechanical strength, can be tuned by the choice of the dicarboxylic acid comonomer. nih.gov For instance, the use of aromatic dicarboxylic acids generally leads to polymers with higher thermal stability and rigidity. jku.at

Branched Polymers: To introduce branching into the polymer structure, a polyfunctional monomer with more than two reactive groups is included in the polycondensation reaction. For example, copolymerizing this compound and a dicarboxylic acid with a small amount of a triol, such as glycerol (B35011) or trimethylolethane, results in the formation of branched polyesters. researchgate.net These branched architectures can influence the polymer's viscosity, solubility, and processing characteristics. A patent describes a method for synthesizing polyethers through the direct polymerization of diols, which can include branched structures. google.com

Monomer 1Monomer 2Resulting Polymer ArchitectureKey Properties
This compoundDicarboxylic Acid (e.g., Adipic Acid)Linear Polyester (B1180765)Flexible, potentially biodegradable
This compoundAromatic Dicarboxylic Acid (e.g., Terephthalic Acid)Linear PolyesterIncreased thermal stability and rigidity
This compound & Dicarboxylic AcidTriol (e.g., Glycerol)Branched PolyesterAltered viscosity and solubility

Development of Novel Polymer Architectures (e.g., block copolymers, dendrimers)

Beyond simple linear and branched structures, this compound is utilized in the synthesis of more complex and well-defined polymer architectures, such as block copolymers and dendrimers. These advanced structures offer unique properties and functionalities.

Block Copolymers: Block copolymers containing segments of polyethylene (B3416737) glycol (PEG), of which this compound is a short-chain version, are of significant interest. These are often synthesized by living polymerization techniques, such as atom transfer radical polymerization (ATRP), or by coupling pre-synthesized polymer blocks. mdpi.comharth-research-group.org For instance, a hydrophilic block derived from pentaethylene glycol can be combined with a hydrophobic block to create amphiphilic block copolymers. nih.govelsevierpure.com These copolymers can self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology. acs.org

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. While direct synthesis of dendrimers solely from this compound is not common, it can be incorporated as a spacer or building block within dendritic architectures. For example, pentaethylene glycol units can be attached to the periphery of a dendritic core, such as polyamidoamine (PAMAM), to enhance water solubility and biocompatibility. nih.govnih.gov These PEGylated dendrimers are explored for applications in drug delivery and gene therapy. nih.gov The dendritic architecture provides a high density of ethylene (B1197577) glycol units, which can enhance the solubilization of poorly water-soluble drugs. kinampark.com

Functionalization of Polyether-Based Materials

The modification of surfaces with polymers containing this compound units is a key area of research aimed at tailoring the surface properties of materials for specific applications. These modifications can be achieved through both covalent and non-covalent interactions.

Covalent and Non-Covalent Modification of Polymer Surfaces

Covalent Modification: Covalent attachment of pentaethylene glycol-containing polymers to a surface provides a stable and durable modification. This can be achieved by first activating the surface to introduce reactive groups, which can then react with the hydroxyl end-groups of the diol or with functionalized derivatives. For example, surfaces can be modified with isocyanates or acid chlorides, which then react with the hydroxyl groups of this compound to form urethane (B1682113) or ester linkages, respectively. nih.govnih.gov This approach is used to create biocompatible and protein-repellent surfaces for medical devices and implants.

Non-Covalent Modification: Non-covalent surface modification relies on weaker interactions, such as hydrogen bonding, electrostatic forces, or van der Waals forces, to attach pentaethylene glycol-containing molecules to a surface. researchgate.net One common method is the physical adsorption of block copolymers where one block has an affinity for the surface and the other, the pentaethylene glycol block, extends into the surrounding environment. researchgate.net While less robust than covalent modification, this method is simpler and can be effective for certain applications. For instance, non-covalent modification of carbon nanotubes with polyethylene glycol can improve their dispersion in a polymer matrix. researchgate.net

Modification TypeDescriptionAdvantagesDisadvantages
CovalentFormation of strong chemical bonds between the modifier and the surface.High stability and durability.Often requires multi-step synthesis and harsh reaction conditions.
Non-CovalentRelies on weaker intermolecular forces for attachment.Simple and versatile.Less stable, modifier can leach from the surface over time.

Integration into Composite Materials and Nanocomposites

This compound and its derivatives are incorporated into composite materials and nanocomposites to enhance their properties and introduce new functionalities.

Composite Materials: In composite materials, the pentaethylene glycol component can act as a plasticizer, a compatibilizer, or a phase change material. For example, incorporating polyethylene glycol into a polymer matrix can increase its flexibility and impact strength. nih.gov In the context of phase change materials (PCMs) for thermal energy storage, polyethylene glycols are attractive due to their tunable melting points and high latent heat of fusion. tandfonline.comcip.com.cnresearchgate.netmdpi.com By embedding the PEG within a supporting matrix, a form-stable composite PCM can be created that prevents leakage of the molten PEG. cip.com.cn

Nanocomposites: In nanocomposites, pentaethylene glycol chains are often used to modify the surface of nanoparticles to improve their dispersion and compatibility with a polymer matrix. For instance, coating silica (B1680970) or magnetic nanoparticles with PEG can prevent their agglomeration and improve their distribution in a polymer, leading to enhanced mechanical or functional properties of the nanocomposite. benthamdirect.com The addition of PEG to magnetite nanoparticles has been shown to reduce agglomeration and increase thermal conductivity, making them suitable for magnetic nanofluid applications. benthamdirect.com

Advanced Applications in Materials Science

The unique properties of materials incorporating this compound have led to their investigation in a variety of advanced applications, particularly in the biomedical field and in the development of "smart" materials.

Polymers and hydrogels based on polyethylene glycol are widely explored for biomedical applications due to their biocompatibility, non-immunogenicity, and protein-repellent properties. researchgate.netresearchgate.net These materials are used in:

Drug Delivery: As carriers for therapeutic agents, where the PEG component can improve drug solubility and circulation time. researchgate.net

Tissue Engineering: As scaffolds that support cell growth and tissue regeneration.

Medical Device Coatings: To create surfaces that resist protein adsorption and biofilm formation, thereby improving the biocompatibility of implants and medical devices. nih.gov

Furthermore, the incorporation of pentaethylene glycol segments into polymers can impart stimuli-responsive behavior. For example, hydrogels containing PEG can exhibit temperature-sensitive swelling/deswelling properties, making them suitable for applications as smart drug delivery systems or sensors.

Design of Smart Materials with Tunable Properties

The integration of this compound and similar oligo(ethylene glycol) (OEG) structures into polymeric materials is a key strategy in the development of "smart" materials. These materials are designed to exhibit significant changes in their properties in response to external stimuli, such as temperature. A prominent example is the creation of thermoresponsive polymers.

Polymers based on oligo(ethylene glycol) methacrylates (OEGMA), for instance, are a significant class of smart materials. researchgate.net These polymers can be designed to exhibit a Lower Critical Solution Temperature (LCST), a point at which they undergo a phase transition from a soluble to an insoluble state in water as the temperature rises. This behavior is reversible and can be precisely controlled. The tunability of the LCST is a critical feature for applications in fields like biotechnology and medicine. researchgate.netnih.gov

The LCST of these OEG-based polymers can be finely adjusted by modifying the molecular architecture, specifically the length of the oligo(ethylene glycol) side chains. researchgate.net For polymers with short side chains, typically fewer than 10 ethylene glycol units, the homopolymers are thermoresponsive due to a thermally induced dehydration process that leads to a nanophase transition. researchgate.net This precise control allows for the design of materials that respond at specific, physiologically relevant temperatures, often in the range of 35-40°C. researchgate.net

The copolymerization of OEG-based monomers with other molecules, such as methacrylic acid (MAA), can introduce additional responsiveness, for example, to pH and concentration, providing multi-stimuli-responsive materials. nih.gov This allows for even more complex and tailored behaviors.

Table 1: Factors Influencing the Lower Critical Solution Temperature (LCST) of OEG-Based Polymers

Factor Effect on LCST Scientific Principle
OEG Side Chain Length Increasing the length generally increases the LCST. Longer, more hydrophilic chains require higher temperatures to undergo dehydration and phase separation. researchgate.net
Monomer Concentration Can influence the phase transition temperature. Higher concentrations can affect intermolecular interactions and the hydration state of the polymer chains. nih.gov
Copolymer Composition The nature of the comonomer can raise or lower the LCST. Hydrophilic comonomers tend to increase the LCST, while hydrophobic comonomers tend to decrease it. rsc.org
pH (with ionizable comonomers) For copolymers with groups like methacrylic acid, pH changes alter ionization and thus solubility. At certain pH values, electrostatic repulsion can prevent aggregation, thereby increasing the LCST. nih.gov

Polyether Diols in Supramolecular Gels and Networks

Polyether diols like this compound serve as flexible backbone structures in the construction of supramolecular gels and networks. These advanced materials are held together by dynamic, non-covalent interactions, such as hydrogen bonds, host-guest interactions, or metal-ligand coordination. nih.govresearchgate.netsci-hub.box This dynamic nature imparts unique properties, most notably the ability to self-heal. nih.govmdpi.com

In a supramolecular network, the polyether chains act as bridges between physically crosslinked domains. nih.gov Unlike covalently crosslinked materials, if a fracture occurs, the dynamic and reversible nature of the non-covalent bonds allows them to break and reform, enabling the material to repair the damage and restore its mechanical integrity. nih.govnih.gov The mobility of the polymer chains is crucial for this healing process. mdpi.com

The mechanical properties of these gels and networks, such as their modulus, are determined by the density of the non-covalent crosslinks. nih.gov The self-healing kinetics, on the other hand, are related to the dynamics of the reversible bonds. nih.gov This allows for the independent tuning of mechanical strength and healing capability by carefully selecting the functional end-groups and the molecular weight of the polyether diol backbone. nih.gov

The versatility of supramolecular chemistry allows for the creation of a wide range of materials with tailored properties. researchgate.netsci-hub.box For instance, by incorporating different types of non-covalent interactions, researchers can control the material's response to various stimuli, leading to the development of multi-functional materials.

Table 2: Components and Properties of Supramolecular Networks Featuring Polyether Diol Backbones

Component Role in the Network Resulting Properties
Polyether Diol Backbone Provides flexibility and mobility to the network. Influences the viscoelastic properties and allows for chain diffusion necessary for healing. nih.gov
Functional End-Groups Participate in dynamic, non-covalent bonding (e.g., hydrogen bonding, ionic interactions). Form the reversible crosslinks that enable self-healing and provide mechanical strength. researchgate.netsci-hub.box
Solvent (e.g., in hydrogels) Mediates interactions and facilitates polymer chain mobility. Affects the mechanical properties and the rate of self-healing. mdpi.com

Exploration in Energy Materials and Electrical Materials

Derivatives of this compound, particularly its ether-capped counterparts like tetraethylene glycol dimethyl ether (TEGDME), are actively being researched for applications in energy storage, specifically in lithium-ion batteries. ucl.ac.ukresearchgate.net These polyether-based molecules offer several advantages over conventional carbonate-based electrolytes, primarily related to safety and stability. ucl.ac.ukresearchgate.net

One of the key benefits of using glyme-based electrolytes is their non-flammability. ucl.ac.ukresearchgate.net For instance, TEGDME has a relatively high flash point, which significantly enhances the safety of lithium-ion batteries, a critical concern given the high energy density of these devices. ucl.ac.uk Furthermore, these electrolytes have shown good thermal and electrochemical stability. ucl.ac.uk

In lithium-ion cells, these polyether electrolytes can facilitate efficient ion transport. Although their ionic conductivity may be slightly lower than that of carbonate-based systems, it is generally sufficient for practical applications. ucl.ac.uk Research has demonstrated that TEGDME-based electrolytes can be successfully paired with high-performance cathode materials like lithium iron phosphate (B84403) (LiFePO₄) and its derivatives, enabling stable cycling with good capacity retention. ucl.ac.ukresearchgate.net

Beyond their role as electrolytes, polyethylene glycol (PEG)-based materials, the broader family to which this compound belongs, are also being explored as phase change materials (PCMs) for the thermal management of battery modules. mdpi.com These materials can absorb and release significant amounts of heat during their phase transition, helping to maintain the battery temperature within its optimal operating range and improving both safety and lifespan. mdpi.com

Table 3: Performance Characteristics of TEGDME-Based Electrolytes in Lithium Batteries

Property Value/Observation Significance for Battery Performance
Ionic Conductivity Ranges from 10⁻⁴ to 10⁻³ S/cm at room temperature. ucl.ac.uk Sufficient for enabling Li⁺ ion transport between the anode and cathode. ucl.ac.uk
Electrochemical Stability Window Stable up to high voltages, suitable for use with common cathode materials. researchgate.net Prevents electrolyte decomposition during battery operation, leading to longer cycle life.
Flash Point (TEGDME) 141 °C Contributes to the non-flammable nature of the electrolyte, enhancing battery safety. ucl.ac.uk
Cell Performance (with LiFePO₄) Stable cycling with capacities around 150 mAh/g at C/10. researchgate.net Demonstrates practical applicability in high-performance lithium-ion cells.

In-depth Article on the Supramolecular Chemistry of this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive review of available scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the supramolecular chemistry of the compound This compound as per the requested detailed outline. Extensive searches have revealed a significant gap in dedicated research on the specific host-guest complexation, molecular recognition, and self-assembly phenomena of this particular molecule.

While the broader class of oligo(ethylene glycols) and poly(ethylene glycols) is well-studied in supramolecular chemistry, specific experimental data and detailed research findings for this compound are not sufficiently available to populate the requested sections and subsections with the required level of scientific rigor and detail. Generating content for the specified outline would necessitate extrapolation from related but distinct compounds, which would compromise the scientific accuracy and specificity demanded by the user's instructions.

The existing information on this compound is largely confined to its basic physicochemical properties, its availability from chemical suppliers, and its use in applications not directly related to the detailed supramolecular chemistry topics requested. There is a lack of published studies detailing its binding affinities with various ions, its molecular recognition capabilities for neutral guests and anions, or the specific conditions under which it might self-assemble into ordered supramolecular architectures.

Therefore, to maintain a commitment to accuracy and avoid speculation, the requested article cannot be produced. Further research would be required within the scientific community to elucidate the specific supramolecular behaviors of this compound before a comprehensive and authoritative article on this topic can be written.

Supramolecular Chemistry and Molecular Recognition Based on 3,6,9,12 Tetraoxapentadecane 1,14 Diol

Development of Molecular Machines and Responsive Supramolecular Systems

The evolution of molecular machines from conceptual curiosities to functional entities has been largely propelled by the development of mechanically interlocked molecules (MIMs). These architectures, where components are linked by mechanical bonds rather than covalent bonds, allow for large-amplitude, controllable movements. The integration of stimuli-responsive units, such as 3,6,9,12-Tetraoxapentadecane-1,14-diol, into these systems is fundamental to their operation.

Design Principles for Mechanically Interlocked Molecules (e.g., rotaxanes, catenanes)

The synthesis of mechanically interlocked molecules like rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (two or more interlocked macrocycles) relies on template-directed synthesis. In this approach, non-covalent interactions are harnessed to pre-organize the molecular components into a specific arrangement before the final covalent bond formation that mechanically traps them.

The oligo(ethylene glycol) chain of this compound plays a pivotal role as a recognition site in template-directed synthesis. The oxygen atoms along the chain can coordinate with metal cations or form hydrogen bonds with complementary molecular stations. This pre-organization is a key design principle for the efficient synthesis of MIMs.

Key Design Principles Incorporating Oligo(ethylene glycol) Chains:

Template-Directed Synthesis: The flexible and electron-rich backbone of oligo(ethylene glycol) derivatives serves as an excellent template for directing the formation of macrocycles around an axle or for interlocking two macrocycles. For instance, the oxygen atoms can coordinate with alkali metal ions, which then act as a template to gather the precursor fragments of the macrocycle.

Molecular Recognition: The ethylene (B1197577) oxide units provide specific recognition sites for guest molecules or other parts of the supramolecular assembly. This recognition is often based on ion-dipole interactions or hydrogen bonding.

Solubility and Processing: The hydrophilic nature of the oligo(ethylene glycol) chain can be exploited to improve the solubility of the resulting complex supramolecular structures in various solvents, which is crucial for their characterization and application.

Dynamic Properties: The conformational flexibility of the oligo(ethylene glycol) chain allows for dynamic motion within the interlocked structure, a prerequisite for the functioning of a molecular machine.

A common strategy for the synthesis of rotaxanes involves a "threading-followed-by-stoppering" approach. In this method, a macrocycle threads onto a linear molecule (the "axle") that contains a recognition site, such as an oligo(ethylene glycol) unit. Bulky "stopper" groups are then covalently attached to the ends of the axle, preventing the macrocycle from dethreading.

Component Role in Rotaxane/Catenane Synthesis Example Interaction involving Oligo(ethylene glycol) unit
Axle/Thread The linear component of a rotaxane.Contains a this compound unit as a recognition site for the macrocycle.
Macrocycle The ring component that encircles the axle.A crown ether or a cyclophane that has an affinity for the oligo(ethylene glycol) station.
Template A species that holds the components together.A sodium ion (Na+) coordinating to the oxygen atoms of the oligo(ethylene glycol) chain and the macrocycle.
Stopper Bulky groups that prevent dethreading.Large aromatic or dendritic groups attached to the ends of the axle.

Integration into Stimuli-Responsive Supramolecular Systems

The true power of incorporating this compound and related oligo(ethylene glycol) units into molecular machines lies in their ability to impart stimuli-responsive behavior. By strategically placing these units within a rotaxane or catenane, the relative positions of the interlocked components can be controlled by external signals such as changes in pH, temperature, or the presence of specific ions.

Ion-Responsive Systems: The affinity of the oligo(ethylene glycol) chain for certain metal cations is a widely exploited feature. In a nih.govcatenane containing a tri(ethylene glycol) unit, the presence of sodium ions (Na+) can template the synthesis and subsequently influence the conformation of the interlocked rings. The binding and release of the ion can trigger a mechanical movement, effectively creating a molecular switch.

pH-Responsive Systems: Oligo(ethylene glycol) chains can be incorporated into systems alongside pH-sensitive functional groups. For example, a rotaxane could feature an oligo(ethylene glycol) station and a secondary ammonium (B1175870) station. At neutral pH, the macrocycle may preferentially reside on the ammonium station due to strong hydrogen bonding. Upon addition of a base, the deprotonation of the ammonium station weakens this interaction, causing the macrocycle to shuttle to the oligo(ethylene glycol) station. This pH-gated movement is a fundamental principle for creating controllable molecular machines.

Thermo-Responsive Systems: Polymers containing oligo(ethylene glycol) side chains are well-known for their thermo-responsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). This property can be translated to mechanically interlocked molecules. A rotaxane or catenane functionalized with such chains could undergo a conformational change or alter its aggregation state in response to temperature variations, leading to a macroscopic response.

The table below summarizes research findings on stimuli-responsive systems incorporating oligo(ethylene glycol) units, highlighting the role of these flexible chains in creating dynamic and functional molecular architectures.

System Type Stimulus Role of Oligo(ethylene glycol) Unit Observed Response
nih.govCatenaneSodium Ions (Na+)Acts as a recognition site and part of the templating motif.Reversible conformational change of the interlocked rings.
nih.govRotaxanepH (Acid/Base)Serves as a secondary binding station for the macrocycle.Shuttling of the macrocycle between the oligo(ethylene glycol) station and a pH-sensitive station.
Polymer BrushesTemperatureProvides thermo-responsive properties (LCST behavior).Reversible phase transition (sol-gel transition) in aqueous solution.
VesiclespHSpacer for a pH-sensing group, modulating its interaction with a PEG corona.Reversible insertion and retraction of an anchor group into the polymer corona.

Catalysis Research and Polyether Diol Derivatives

3,6,9,12-Tetraoxapentadecane-1,14-diol as a Component in Catalyst Design

Oligo(ethylene glycols) like this compound represent a fundamental building block in the construction of sophisticated catalyst systems. Their unique combination of properties—solubility in various media, ability to coordinate with metal ions, and low toxicity—makes them ideal for modifying or supporting catalytic species. tandfonline.com These polyethers can be employed as ligands to tune the electronic and steric properties of a homogeneous catalyst or as scaffolds for immobilizing catalysts, thereby facilitating their separation and reuse in heterogeneous systems.

In homogeneous catalysis, the ligand bound to a central metal atom is crucial for modulating its activity, selectivity, and stability. Polyether diols and their derivatives, known as "glymes," can act as multidentate oxygen-donor ligands. The oxygen atoms along the polyether backbone can coordinate with metal cations, creating a pseudo-crown ether effect that can stabilize catalytic intermediates and influence the reaction environment.

This coordinating ability is central to their application as phase-transfer catalysts (PTCs). researchgate.net In phase-transfer catalysis, a reactant is transferred from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. Polyether diols can complex with alkali metal cations (like K⁺ or Na⁺), solubilizing inorganic salts in nonpolar organic solvents. bme.hu This process enhances the reactivity of the associated anion, accelerating reactions such as substitutions, eliminations, and oxidations. Research has shown that poly(ethylene glycols) can be effective and less toxic alternatives to traditional crown ethers for these applications. tandfonline.com For instance, pentaethylene glycol, a structurally similar compound to this compound, is known to act as a catalyst for potassium hydroxide-induced elimination reactions.

Furthermore, oligo(ethylene glycol) chains can be attached to other ligand structures to impart specific properties. Incorporating these hydrophilic chains can improve a catalyst's solubility in polar or aqueous media, which is advantageous for green chemistry applications. nsrrc.org.tw The electron-donating effect of the ether oxygens can also influence the electronic properties of the catalytic center, thereby tuning its reactivity. nsrrc.org.tw

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. Immobilizing the catalyst onto a solid or soluble support transforms it into a heterogeneous system, allowing for easy recovery and recycling. Polyether chains are excellent scaffolds for this purpose.

Catalytic species can be anchored to polymers featuring polyether backbones. For example, research has demonstrated the use of polymer-supported pentaethylene glycols (PS-pentaEG) as effective catalysts for nucleophilic fluorination reactions with alkali metal fluorides. In this system, the immobilized polyether chains enhance the nucleophilicity of the fluoride (B91410) salt while allowing for simple filtration and reuse of the catalyst.

Another approach involves using soluble polymer supports, such as high molecular weight poly(ethylene glycol) (PEG). A catalyst or ligand can be covalently attached to the PEG chain. researchgate.net This creates a macromolecular catalyst that is soluble in certain solvents, allowing the reaction to proceed in a homogeneous phase, which often preserves high catalytic activity. After the reaction is complete, the polymer-supported catalyst can be precipitated by adding a non-solvent, enabling its recovery through simple filtration. researchgate.netrsc.org This technique combines the advantages of both homogeneous (high activity, mild conditions) and heterogeneous (catalyst recyclability) catalysis. Proline, an organocatalyst, has been successfully anchored to a PEG support for use in enantioselective aldol (B89426) reactions, demonstrating good yields and selectivity while allowing for catalyst recycling. researchgate.net

Supramolecular Catalysis Enhanced by Polyether Host Systems

Supramolecular catalysis leverages non-covalent interactions to assemble a catalytic system where a host molecule binds a substrate (guest), and the host-guest complex facilitates a chemical transformation. The structure of the host creates a unique microenvironment that can stabilize transition states, orient reactants for a specific outcome, and enhance reaction rates.

Acyclic polyether diols like this compound can function as simple host systems due to their ability to wrap around and coordinate with cationic species, particularly alkali and alkaline earth metals. bme.hu This host-guest interaction is the foundation of their utility in phase-transfer catalysis. tandfonline.com By encapsulating a metal cation, the polyether chain effectively shields its charge and transports it into an organic phase. This process activates the counter-anion, making it a more potent nucleophile or base, thereby catalyzing the reaction.

The complexation between the polyether host and a cationic guest can bring reactants into close proximity, a key principle of catalysis. By designing polyether systems with specific binding sites and architectures, it is possible to create catalysts that recognize and transform substrates with high selectivity. These systems mimic the function of enzymes, where a binding pocket positions the substrate perfectly for the catalytic event.

Impact of Polyether Chain Length and Architecture on Catalytic Activity and Selectivity

The performance of a polyether-based catalytic system is highly dependent on the length and architecture of the polyether chain. These structural parameters directly influence the coordinating ability, solubility, and steric environment of the catalyst.

Research has consistently shown that an optimal chain length often exists for a specific catalytic application. For instance, in phase-transfer catalysis using poly(ethylene glycols), it was found that medium chain-length PEGs were the most effective catalysts. bme.hu This is due to a trade-off between two opposing factors:

Complexing Ability : Longer chains with more ether oxygen atoms can better wrap around and coordinate with cations, leading to stronger complexation.

Lipophilicity : As the chain length increases, the molecule becomes more hydrophilic and less soluble in the organic phase where the reaction occurs. This reduces its ability to transport the complexed cation into the reaction medium.

The optimal catalyst represents the best balance between strong cation binding and sufficient solubility in the organic phase. bme.hu

The following table summarizes the relationship between PEG chain length and its efficiency as a phase-transfer catalyst in a specific reaction, illustrating this optimization principle.

Poly(ethylene glycol) DerivativeAverage Molecular WeightNumber of Ethylene (B1197577) Oxide Units (approx.)Reaction Rate Constant (k x 10⁵ s⁻¹)
PEG 20020041.9
PEG 3003006-710.0
PEG 4004008-913.0
PEG 6006001311.5
PEG 10001000226.5
Data derived from studies on phase-transfer catalysis, illustrating the trend of an optimal medium chain length for catalytic efficiency. bme.hu

Biomedical Material Science Applications Pre Clinical and in Vitro Research

Design of Polyether-Based Platforms for Controlled Release Systems

Polyether-based platforms, particularly those derived from PEG and its shorter oligomers like 3,6,9,12-tetraoxapentadecane-1,14-diol, are integral to the development of systems for the controlled release of therapeutic agents. nih.gov These systems are designed to deliver drugs, proteins, or other biomolecules at a predetermined rate and location, thereby enhancing therapeutic efficacy and minimizing side effects. nih.govresearchgate.net The utility of PEG-based hydrogels in this context stems from their ability to be engineered with specific properties related to swelling, mechanics, and degradation, which in turn control the release of encapsulated molecules. nih.gov

The encapsulation of therapeutic agents within polyether-based matrices is a critical step in creating controlled release systems. The primary mechanism involves the physical entrapment of molecules within the three-dimensional network of a hydrogel.

When a hydrogel is formed from precursors like 3,6,9,12-tetraoxapentadecane-1,14-diyl diacrylate, the polymerization and cross-linking process creates a mesh-like structure. Small molecules and larger biomacromolecules present during this process become physically entangled within the polymer network. The release of these encapsulated agents is then governed by several factors:

Diffusion-Controlled Release: The encapsulated molecule moves through the aqueous pores of the hydrogel network. The rate of diffusion is dependent on the size of the molecule relative to the mesh size of the hydrogel. nih.gov

Swelling-Controlled Release: As the hydrogel absorbs water and swells, the polymer chains are pushed further apart, increasing the mesh size and facilitating the diffusion of the entrapped molecule. nih.gov

Chemically-Controlled Release: The therapeutic agent is covalently bonded to the polymer backbone, often via a linker that is designed to cleave under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). Alternatively, the hydrogel matrix itself can be designed to degrade over time, releasing the drug as the network breaks down. nih.gov

The choice of encapsulation strategy depends on the properties of the molecule to be delivered and the desired release profile. nih.gov

Polymeric micelles are nanosized, core-shell structures that self-assemble in aqueous solutions from amphiphilic block copolymers. nih.govmdpi.com These copolymers typically consist of a hydrophilic block, such as one derived from this compound, and a hydrophobic block. rsc.org In an aqueous environment, the hydrophobic segments aggregate to form a core, which serves as a reservoir for poorly water-soluble drugs, while the hydrophilic segments form a protective outer shell, or corona. mdpi.comnih.gov

The fabrication of these nanocarriers often involves methods such as:

Direct Dissolution: The amphiphilic copolymer and the drug are mixed in an aqueous solvent, often with the aid of stirring or sonication, leading to the spontaneous formation of drug-loaded micelles. nih.gov

Dialysis Method: The copolymer and drug are first dissolved in a common organic solvent. This solution is then dialyzed against water, which gradually removes the organic solvent and induces the self-assembly of the copolymer into micelles with the drug encapsulated in the core. nih.gov

Nanoprecipitation: A solution of the polymer and drug in a water-miscible organic solvent is added to water under controlled conditions, causing the rapid precipitation of the hydrophobic blocks and the formation of micelles. mit.edu

These nanocarriers are particularly promising for targeted drug delivery. rsc.org Their small size (typically 10-100 nm) allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues. mdpi.comnih.gov Furthermore, the hydrophilic PEG-like corona helps to prolong circulation time in the bloodstream by reducing clearance by the immune system. youtube.com For active targeting, the surface of the nanocarrier can be functionalized with specific ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on cancer cells. nih.gov

Fabrication Method Description Key Parameters Typical Application
Direct Dissolution Simple mixing of copolymer and drug in an aqueous solvent. nih.govCopolymer solubility, mechanical agitation (stirring, sonication). nih.govEncapsulation of drugs using highly water-soluble copolymers. nih.gov
Dialysis Dissolving copolymer and drug in an organic solvent, followed by dialysis against water. nih.govChoice of organic solvent, dialysis time, aqueous/organic solvent ratio. nih.govUsed for copolymers with low water solubility. nih.gov
Nanoprecipitation Adding a polymer/drug solution in a water-miscible solvent to water. mit.eduSolvent choice, addition rate, polymer concentration. mit.eduPreparation of a wide range of polymeric micelles and nanoparticles. mit.edu

Research on Biofouling Mitigation and Surface Interactions with Biological Systems

The compound this compound, a tetraethylene glycol, is a cornerstone in the development of biocompatible materials designed to resist biofouling—the undesirable adhesion of biological entities like proteins, cells, and microorganisms to surfaces. In preclinical and in vitro research, this resistance is paramount for the functionality and longevity of medical implants, biosensors, and drug delivery systems. The unique properties of surfaces modified with oligo(ethylene glycol) (OEG), such as those derived from this compound, stem from their ability to form a tightly bound hydration layer that acts as a physical and energetic barrier to prevent nonspecific protein adsorption, which is the initial and critical event in the biofouling cascade.

Research has extensively focused on self-assembled monolayers (SAMs) terminated with OEG chains on various substrates, including gold, silicon, and diamond, to create these bio-inert surfaces. nih.govharvard.edu The tetraethylene glycol moiety, in particular, has been shown to provide a sufficient level of disorder in the glycol structure to effectively prevent protein and cell adhesion. nih.gov The mechanism behind this resistance is often described as "steric stabilization," where the compression of the hydrated OEG chains upon the approach of a protein is energetically and entropically unfavorable. harvard.edu

Studies have demonstrated that the effectiveness of OEG-modified surfaces in resisting protein adsorption is influenced by factors such as the packing density of the OEG chains and the number of ethylene (B1197577) glycol units. nih.govresearchgate.net For instance, research comparing different lengths of OEG chains has shown that while shorter chains can be effective, a certain minimum length is often required to achieve optimal protein resistance. nih.gov

The ability to resist protein adsorption is a key prerequisite for preventing the attachment of bacteria and mammalian cells. harvard.edu Surfaces that effectively resist protein adsorption have also been shown to inhibit the adhesion of various cell types, a critical factor for materials used in cell culture and medical devices. harvard.edunih.gov The hydration properties of the OEG-containing monolayers play a significant role in this, with increased hydration leading to decreased cell adhesion strength. nih.gov

Below are data tables summarizing key findings from research on OEG-modified surfaces, with a focus on tetraethylene glycol (EG4) where specified.

Table 1: Protein Adsorption on Oligo(ethylene glycol)-Modified Surfaces
OEG Chain LengthSubstrateProtein TestedKey FindingCitation
Tri(ethylene glycol) (EG3) to Hexa(ethylene glycol) (EG6)Silicon and DiamondAvidin (B1170675)EG3 monolayers are as effective as those on gold at resisting nonspecific avidin adsorption. nih.gov
Tetra(ethylene glycol) (EG4)GoldFibrinogenProtein adsorption is influenced by the packing density of the EG4-SAMs, which can be controlled by assembly temperature. nih.gov
Hexa(ethylene glycol) (EG6)GoldFibrinogen and LysozymeEG6OH-SAMs generally resist protein adsorption regardless of the assembly solvent used to prepare the monolayer. researchgate.net
Tri(ethylene glycol) (EG3)GoldCarbonic AnhydraseSurfaces presenting only ethylene glycol groups showed no significant adsorption of carbonic anhydrase. harvard.edu
Table 2: Cell Adhesion on Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers
OEG Chain LengthCell TypeKey FindingCitation
Tetraethylene glycol moietyGeneralProvides necessary disorder in the glycol structure to prevent cell adhesion. nih.gov
Tri(ethylene glycol)Bovine Capillary Endothelial (BCE) cellsSurfaces terminated with tri(ethylene glycol) effectively resisted the adhesion of BCE cells. harvard.edu
Series of OEG unitsMammalian FibroblastsCell adhesion strength decreases as the hydration of the surface, influenced by the number of ethylene oxide units, increases. nih.gov

Environmental Fate and Degradation of 3,6,9,12 Tetraoxapentadecane 1,14 Diol

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

While biotic degradation is the primary fate, abiotic processes can also contribute to the transformation of 3,6,9,12-Tetraoxapentadecane-1,14-diol in the environment.

Photolytic degradation, particularly through indirect photolysis, plays a role in the breakdown of PEGs in sunlit aquatic systems. The primary mechanism involves reaction with photochemically produced hydroxyl radicals (•OH). chemrxiv.orgnih.govacs.org These highly reactive species can initiate chain scission of the PEG molecule, leading to a reduction in its molecular weight. chemrxiv.orgnih.govacs.org

The formation of hydroxyl radicals in the environment is often sensitized by substances like nitrate, nitrite, and dissolved organic matter. chemrxiv.orgacs.org The breakdown of PEGs via this pathway results in smaller oligomers and the formation of low-molecular-weight carboxylic acids such as glycolic, oxalic, and formic acids. scielo.br This initial photodegradation can enhance the subsequent biodegradability of the resulting smaller fragments. chemrxiv.orgnih.gov Advanced oxidation processes, such as UV/H₂O₂, also effectively degrade PEGs in water treatment scenarios through the generation of hydroxyl radicals. scielo.bracs.org

The ether linkages that form the backbone of this compound are generally stable to hydrolysis under typical environmental conditions of pH and temperature. who.int Significant hydrolysis of the ether bond does not occur in surface waters. who.int Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Analytical Methodologies for Environmental Monitoring and Detection in Complex Matrices

The detection and quantification of this compound in complex environmental matrices such as water and soil require sensitive and specific analytical methods. The most common techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation: A crucial step in the analysis is the extraction and concentration of the analyte from the environmental sample. For water samples, solid-phase extraction (SPE) is often used to isolate glycols from the aqueous matrix. semanticscholar.org For GC-MS analysis, a derivatization step is typically necessary to increase the volatility of the polar glycol molecules. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. After derivatization, the PEG oligomers can be separated and identified based on their retention times and mass spectra. tandfonline.comresearchgate.net Fast GC-MS methods have been developed to increase the throughput of sample analysis. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS with electrospray ionization (ESI) is particularly well-suited for the analysis of water-soluble, non-volatile compounds like PEGs and does not typically require derivatization. impactanalytical.comimpactanalytical.com This technique allows for the separation and detection of individual PEG oligomers. The use of an internal standard, such as polypropylene (B1209903) glycol, can improve the precision of quantification. impactanalytical.com Advanced LC-MS/MS methods provide high selectivity and are used for verifying the identity of PEG peaks. springernature.com

The following table provides an overview of the analytical techniques used for the detection of polyethylene (B3416737) glycols in environmental and other complex matrices.

Analytical TechniqueSample PreparationDetection MethodKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization (e.g., silylation) to increase volatility. tandfonline.comMass Spectrometry (MS)High separation efficiency and structural information from mass spectra. researchgate.netgcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) Solid-Phase Extraction (SPE) for concentration and cleanup. semanticscholar.orgElectrospray Ionization Mass Spectrometry (ESI-MS)Suitable for non-volatile, polar compounds; no derivatization needed; high specificity. impactanalytical.comimpactanalytical.comspringernature.com

Future Research Trajectories and Emerging Opportunities

Advanced Material Design Leveraging 3,6,9,12-Tetraoxapentadecane-1,14-diol for Novel Applications

The structure of this compound makes it an ideal candidate for the design of advanced materials with tailored properties. Its flexible tetraethylene glycol backbone can be incorporated into polymer chains to impart specific characteristics. Future research is likely to focus on its utilization in several key areas:

Biodegradable Polymers and Hydrogels: By functionalizing the terminal diols, this compound can be used as a monomer for the synthesis of polyesters and polyurethanes. These polymers are expected to exhibit enhanced hydrophilicity and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Hydrogels formulated from this diol are anticipated to have tunable swelling and mechanical properties.

Stimuli-Responsive Materials: The oligo(ethylene glycol) chain is known for its thermoresponsive behavior in aqueous solutions. Polymers incorporating this compound could be designed to exhibit a lower critical solution temperature (LCST), allowing for the development of "smart" materials that respond to changes in temperature. researchgate.net This could be exploited in applications like controlled drug release and smart coatings.

Surface Modification: The hydrophilic nature of this diol can be harnessed to modify the surfaces of materials, rendering them resistant to protein adsorption and biofouling. scispace.com This is particularly crucial for the development of implantable medical devices and biosensors to improve their biocompatibility and longevity. hydromer.comnih.gov

Potential Application Area Key Feature of this compound Anticipated Material Properties
Biomedical ImplantsBiocompatibility, HydrophilicityReduced biofouling, Improved tissue integration
Drug DeliveryControlled release, BiocompatibilityEnhanced drug solubility, Targeted delivery
Tissue EngineeringBiodegradability, Support for cell growthPorous scaffolds, Mimicking extracellular matrix
Smart CoatingsStimuli-responsive natureTemperature-sensitive surfaces, Anti-fouling

Exploration of Complex Supramolecular Architectures and Molecular Machines

The ability of the oligo(ethylene glycol) motif to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, opens up avenues for its use in supramolecular chemistry.

Self-Assembling Systems: Amphiphilic molecules synthesized from this compound are expected to self-assemble in solution to form micelles, vesicles, and other nanostructures. These assemblies could find use as nanocarriers for drugs or as templates for the synthesis of nanomaterials.

Molecular Switches and Machines: The flexible nature of the tetraethylene glycol chain could be exploited in the design of molecular switches and machines. By incorporating this diol into rotaxanes and catenanes, it may be possible to create systems that undergo conformational changes in response to external stimuli, such as light or chemical signals.

Integration of Computational Chemistry with Experimental Synthesis for Rational Design

Computational modeling will be a critical tool in unlocking the full potential of this compound.

Predictive Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) can be employed to predict the properties of materials derived from this diol. This will enable the rational design of polymers and supramolecular systems with desired functionalities, saving significant time and resources in experimental work.

Understanding Interactions: Computational studies can provide detailed insights into the interactions of this diol with other molecules, including drugs, proteins, and surfaces. This understanding is crucial for optimizing its performance in biomedical and materials science applications.

Computational Technique Research Focus Expected Outcome
Molecular Dynamics (MD)Self-assembly, Polymer conformationPrediction of nanostructure formation and material properties
Density Functional Theory (DFT)Reaction mechanisms, Electronic propertiesOptimization of synthetic routes and material performance

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bioengineering

The unique properties of this compound position it at the crossroads of several scientific disciplines. Collaborative, interdisciplinary research will be key to translating its potential into real-world applications.

Biomaterials for Regenerative Medicine: In bioengineering, this diol can be a key component in the development of advanced biomaterials. Its use in creating biocompatible and biodegradable scaffolds for tissue engineering, particularly for cartilage and nerve regeneration, is a promising area of investigation. acs.orgacs.orgnih.gov Photo-cross-linkable hydrogels based on this diol could be used for 3D bioprinting of tissues and organs. nih.gov

Advanced Drug Delivery Systems: The intersection of chemistry and pharmacology will see the development of sophisticated drug delivery vehicles. Hydrogels and nanoparticles derived from this compound can be engineered to release therapeutic agents in a controlled and targeted manner, improving treatment efficacy and reducing side effects. researchgate.netmcmaster.ca

Next-Generation Medical Devices: In materials science and biomedical engineering, this diol can be used to create coatings for medical devices that enhance their biocompatibility and performance. mdpi.combiochempeg.com This includes devices that are in contact with blood, where preventing protein adhesion is critical. hydromer.com

The future of this compound is bright, with its potential applications spanning from advanced functional materials to complex biological systems. Continued research and interdisciplinary collaboration will undoubtedly lead to exciting discoveries and innovations based on this versatile chemical compound.

Q & A

Q. Why do some studies report conflicting solubility data in aprotic solvents?

  • Root Cause : Batch-dependent crystallinity or residual moisture.
  • Resolution : Characterize polymorphs via X-ray diffraction. Pre-dry samples using molecular sieves before solubility tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.